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Compound of Interest

Compound Name: 3-Fluoro-4-(methylsulfonyl)aniline

Cat. No.: B1344129 Get Quote

An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)aniline

This technical guide provides a comprehensive overview of the structural formula,

nomenclature, physicochemical properties, and synthetic considerations for 3-Fluoro-4-
(methylsulfonyl)aniline. The content is tailored for researchers, scientists, and professionals

involved in drug development and medicinal chemistry.

Structural Formula and Nomenclature
3-Fluoro-4-(methylsulfonyl)aniline is an aromatic organic compound featuring an aniline ring

substituted with a fluorine atom and a methylsulfonyl group.

Structural Formula:

2D Structure:  (Note: A placeholder image is used. A chemical

drawing software would be used to generate the actual structure.)

SMILES:CS(=O)(=O)c1ccc(N)c(F)c1

Nomenclature:
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Identifier Value

IUPAC Name 3-Fluoro-4-(methylsulfonyl)aniline

CAS Number 252561-34-5

Molecular Formula C₇H₈FNO₂S

Molecular Weight 189.21 g/mol

InChI Key WSARYNAINPBAEY-UHFFFAOYSA-N

Synonyms 3-fluoro-4-(methylsulfonyl)benzenamine

Physicochemical Properties
The following table summarizes the available physicochemical data for 3-Fluoro-4-
(methylsulfonyl)aniline. It is important to note that much of the publicly available data is

predicted through computational models.

Property Value Source

Physical Form Solid

Boiling Point 409.0 ± 45.0 °C (Predicted)

Density 1.374 ± 0.06 g/cm³ (Predicted)

pKa 2.72 ± 0.10 (Predicted)

Storage Temperature 4°C, protect from light

Synthesis and Experimental Protocols
As a specialized chemical intermediate, detailed public-domain synthesis protocols for 3-
Fluoro-4-(methylsulfonyl)aniline are not readily available. However, a plausible and common

synthetic route for analogous anilines involves the reduction of the corresponding nitro

compound.

Proposed Synthetic Pathway:
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A general two-step approach is proposed:

Nucleophilic Aromatic Substitution (SNAr): Reaction of 1,2-difluoro-4-nitrobenzene with

sodium methanesulfinate to introduce the methylsulfonyl group.

Nitro Group Reduction: Reduction of the resulting 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene

to the target aniline.

General Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent

such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium

methanesulfinate (1.1 equivalents).

Heat the reaction mixture at a temperature range of 80-120°C.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield 1-fluoro-2-

(methylsulfonyl)-4-nitrobenzene.

Step 2: Synthesis of 3-Fluoro-4-(methylsulfonyl)aniline

Dissolve the 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene (1 equivalent) from the previous step

in a suitable solvent mixture, such as ethanol and water.

Add a reducing agent. A common method is the use of iron powder (Fe) and an acid catalyst

like ammonium chloride (NH₄Cl) or hydrochloric acid (HCl).[1]
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Heat the reaction mixture to reflux (typically 70-90°C).

Monitor the disappearance of the starting material by TLC.

Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove

the iron salts.

Concentrate the filtrate to remove the organic solvent.

Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the

product with an organic solvent.

Dry the combined organic layers, concentrate, and purify the final product, 3-Fluoro-4-
(methylsulfonyl)aniline, via column chromatography or recrystallization.

Spectroscopic Data (Expected)
Experimental spectroscopic data for 3-Fluoro-4-(methylsulfonyl)aniline is not widely

published. The following sections describe the expected spectral characteristics based on the

compound's structure.

¹H NMR Spectroscopy:

Aromatic Region (approx. 6.5-8.0 ppm): Three signals corresponding to the three protons on

the aromatic ring. The proton ortho to the amino group and meta to the fluorine will likely

appear as a doublet. The proton meta to the amino group and ortho to the fluorine will show

coupling to the fluorine atom (doublet of doublets). The proton between the sulfonyl and

fluoro groups will also exhibit complex coupling.

Amino Group (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, the chemical shift

of which is dependent on the solvent and concentration.

Methyl Group (-SO₂CH₃): A sharp singlet around 3.0-3.3 ppm.

¹³C NMR Spectroscopy:

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-160

ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1344129?utm_src=pdf-body
https://www.benchchem.com/product/b1344129?utm_src=pdf-body
https://www.benchchem.com/product/b1344129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Other carbons will also show smaller two- and three-bond couplings to fluorine. The carbon

attached to the sulfonyl group will be shifted downfield.

Methyl Carbon: A single peak for the methyl carbon of the sulfonyl group, expected around

40-45 ppm.

FT-IR Spectroscopy:

N-H Stretching: Two characteristic sharp peaks for the primary amine in the range of 3300-

3500 cm⁻¹.

S=O Stretching: Two strong absorption bands corresponding to the symmetric and

asymmetric stretching of the sulfone group, typically found around 1150 cm⁻¹ and 1350

cm⁻¹, respectively.

C-F Stretching: A strong band in the region of 1200-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600

cm⁻¹, respectively.

Mass Spectrometry:

Molecular Ion Peak (M⁺): The mass spectrum run under electron ionization (EI) would be

expected to show a molecular ion peak at m/z = 189.

Fragmentation Pattern: Common fragmentation pathways for aromatic sulfones may include

the loss of the methyl group (•CH₃) to give a fragment at m/z = 174, or the loss of sulfur

dioxide (SO₂) to yield a fragment at m/z = 125.

Applications in Research and Drug Development
Substituted anilines are crucial building blocks in medicinal chemistry. While specific biological

activities for 3-Fluoro-4-(methylsulfonyl)aniline are not extensively documented, its structural

motifs are present in various pharmacologically active compounds.

Pharmaceutical Intermediate: The molecule serves as a versatile intermediate for the

synthesis of more complex molecules.[2] The aniline group provides a reactive handle for

amide bond formation, diazotization, or nucleophilic substitution reactions.
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Scaffold in Drug Design: The methylsulfonyl group is a key pharmacophore in many drugs,

notably as a feature in COX-2 selective inhibitors.[2] The fluorine atom can be used to

modulate the electronic properties and metabolic stability of a potential drug candidate.[2]

This makes 3-Fluoro-4-(methylsulfonyl)aniline a valuable starting material for creating

libraries of compounds for screening in drug discovery programs.[2]

Workflow and Pathway Diagrams
The following diagram illustrates a generalized workflow for the synthesis of 3-Fluoro-4-
(methylsulfonyl)aniline as described in the experimental protocols section.
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Starting Materials
(1,2-Difluoro-4-nitrobenzene,

Sodium Methanesulfinate)

Nucleophilic Aromatic Substitution (SNAr)

Workup & Purification 1
(Extraction, Chromatography)

Intermediate:
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

Nitro Group Reduction
(e.g., Fe/NH4Cl)

Workup & Purification 2
(Filtration, Extraction, Chromatography)

Final Product:
3-Fluoro-4-(methylsulfonyl)aniline

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 3-Fluoro-4-(methylsulfonyl)aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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